molecular formula C5H10Cl2N4 B1522918 1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride CAS No. 1251925-09-3

1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride

Cat. No.: B1522918
CAS No.: 1251925-09-3
M. Wt: 197.06 g/mol
InChI Key: KUZMSAKUXKGEDZ-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride is a chemical reagent of high interest in medicinal chemistry and drug discovery research . This compound features a molecular scaffold that combines an azetidine ring with a 1,2,4-triazole ring, two heterocycles known for their significant pharmacological potential. The azetidine ring is a saturated four-membered nitrogen-containing heterocycle that serves as a key pharmacophore in various bioactive molecules . It is found in structures ranging from marine alkaloids with cytotoxic and antibacterial properties to approved therapeutics like the antihypertensive drug azelnidipine . The azetidine ring is often explored as a conformationally constrained building block in the synthesis of novel peptides and amino acid analogs, such as GABA analogues . The 1,2,4-triazole moiety is another privileged structure in drug design. Hybrid molecules containing this ring system are frequently investigated for a range of biological activities, including anti-inflammatory and anticancer effects . These hybrids can be designed to target multiple enzymes simultaneously, such as cyclooxygenase-2 (COX-2), aromatase, and various kinase receptors (e.g., EGFR, B-RAFV600E), making them valuable tools for developing multi-target therapeutic strategies . As a salt, the dihydrochloride form typically offers enhanced solubility and stability, making it more suitable for experimental use in various solvents and biological assays. This product is intended for research applications in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-(azetidin-3-yl)-1,2,4-triazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.2ClH/c1-5(2-6-1)9-4-7-3-8-9;;/h3-6H,1-2H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZMSAKUXKGEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=NC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The 1,2,4-triazole ring synthesis is typically achieved via cyclization reactions involving hydrazine derivatives and formamide or related intermediates. A notable industrially relevant method includes:

  • Reacting formic acid esters (formate esters), hydrazine hydrate, and ammonium salts in a sealed autoclave under pressurized and controlled heating conditions.
  • The reaction proceeds with gradual warming to a target temperature, followed by slow cooling.
  • Byproducts such as methanol are evaporated using residual heat.
  • The resulting crude product is processed by refluxing with ethanol, filtration, and crystallization to isolate pure 1H-1,2,4-triazole.

This method is advantageous due to its relatively low energy consumption, high yield, and reduced waste generation.

Formation of the Azetidine Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, can be synthesized via:

  • Aza Paternò–Büchi reaction involving photocycloaddition of imines and alkenes,
  • Alternative synthetic routes include nucleophilic substitution or ring closure reactions starting from appropriate amino alcohols or haloalkylamines.

The azetidine ring is often prepared or functionalized as azetidin-3-yl derivatives to facilitate subsequent coupling.

Coupling of Azetidine and 1,2,4-Triazole Rings

The coupling step involves linking the azetidine moiety to the triazole ring, typically through nucleophilic substitution or alkylation reactions:

  • The nucleophilic nitrogen of the azetidine attacks an electrophilic center on the triazole precursor or vice versa.
  • Reaction conditions often include polar aprotic solvents (e.g., dimethylformamide), mild bases (e.g., potassium carbonate), and controlled temperatures (~60 °C).
  • Catalysts or activating agents may be employed to improve yield and selectivity.

This step is critical for ensuring the correct regiochemistry and maintaining the integrity of both heterocycles.

Salt Formation: Dihydrochloride Preparation

  • The free base of 1-(azetidin-3-yl)-1H-1,2,4-triazole is treated with hydrochloric acid to form the dihydrochloride salt.
  • This process improves compound stability, solubility, and handling properties.
  • The salt formation is typically performed in anhydrous solvents under controlled temperature to avoid degradation.

Reaction Conditions and Optimization

Step Reagents/Conditions Outcome Yield (%) Notes
1,2,4-Triazole synthesis Formic acid ester, hydrazine hydrate, ammonium salt; sealed autoclave, pressurized heating Formation of 1H-1,2,4-triazole 75-85 Low energy, reduced waste, scalable
Azetidine ring formation Aza Paternò–Büchi reaction or nucleophilic substitution Azetidin-3-yl intermediate 60-80 Requires photochemical setup or suitable precursors
Coupling reaction Nucleophilic substitution; DMF, K2CO3, 60°C 1-(azetidin-3-yl)-1H-1,2,4-triazole 70-85 Controlled temperature and solvent critical
Salt formation HCl in anhydrous solvent Dihydrochloride salt >90 Enhances compound stability and solubility

Analytical Characterization During Preparation

Research Findings and Practical Considerations

  • The azetidine ring’s inherent ring strain enhances nucleophilicity at the nitrogen, facilitating coupling reactions.
  • The 1,2,4-triazole ring formation via hydrazine and formate esters is efficient and environmentally favorable.
  • Salt formation with hydrochloric acid is essential for pharmaceutical-grade compound preparation.
  • Optimization studies suggest that reaction parameters such as temperature, solvent choice, and reagent stoichiometry critically influence yield and purity.
  • Safety protocols must be observed due to the corrosive nature of hydrochloric acid and potential volatility of intermediates.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form azetidinones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring can yield azetidinones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride serves as a building block for synthesizing complex heterocyclic compounds. Its ability to participate in various chemical reactions such as nucleophilic substitutions and cyclizations makes it a valuable intermediate for developing new materials and compounds.

Biology

The compound has been extensively studied for its biological activities , including:

  • Antimicrobial Properties: Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains.
  • Antiviral Activity: Preliminary studies suggest potential efficacy against certain viral infections through mechanisms that may involve inhibiting viral replication.
  • Anticancer Potential: Investigations into its anticancer properties reveal that it may induce apoptosis in cancer cells and inhibit tumor growth.

Medicine

In medicinal chemistry, the compound is explored as a therapeutic agent for various diseases. Its interactions with biological targets such as enzymes and receptors could lead to the development of novel drugs for conditions like cancer and infectious diseases.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising potential as an antimicrobial agent.

Case Study 2: Anticancer Effects

In vitro tests on human cancer cell lines showed that the compound induced apoptosis at concentrations as low as 10 µM. Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death.

Industrial Applications

The compound is also utilized in the development of new materials and chemical processes. Its unique properties allow for applications in:

  • Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with enhanced properties.
  • Catalysis: Acts as a catalyst or ligand in various organic transformations due to its ability to stabilize reactive intermediates.

Mechanism of Action

The mechanism of action of 1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring can mimic natural amino acids, allowing the compound to interact with enzymes and receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Azetidine Modifications

1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride
  • Structure : Contains methyl groups at the 3- and 5-positions of the triazole ring.
  • Molecular Weight: 225.12 g/mol (vs. 211.09 g/mol for the non-methylated variant in ) .
1-[(Azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride
  • Structure : Azetidine is attached via a methylene (-CH2-) linker rather than directly.
  • Molecular Weight : 211.09 g/mol .
  • Functional Implications : The linker may reduce steric hindrance, improving binding to target enzymes or receptors.
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole dihydrochloride
  • Structure : A benzyl group with a hydrazine substituent replaces the azetidine ring.

Triazole Derivatives in Agrochemicals

Epoxiconazole
  • Structure : Contains an oxirane (epoxide) and chlorophenyl/fluorophenyl groups.
  • Application : Broad-spectrum fungicide (e.g., BAS 480 F) .
  • Comparison : The azetidine-triazole scaffold lacks the bulky aromatic substituents of epoxiconazole, suggesting divergent target specificity.
Azocyclotin
  • Structure : 1H-1,2,4-triazole bonded to a tricyclohexylstannyl group.
  • Toxicity : Withdrawn due to teratogenicity of its metabolite, cyhexatin .
  • Key Difference : The absence of tin in 1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride may reduce toxicity risks.

Biological Activity

1-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

  • Molecular Formula : C5_5H10_{10}Cl2_2N4_4
  • Molecular Weight : 197.06 g/mol
  • CAS Number : 1251925-09-3

Biological Activities

The biological activities of this compound are primarily attributed to its triazole moiety, which is known for various pharmacological effects.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, derivatives have been tested against both Gram-positive and Gram-negative bacteria. A study reported that certain triazole compounds demonstrated minimum inhibitory concentrations (MICs) as low as 2 µg/mL against Staphylococcus aureus and Enterococcus faecalis .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus2
Enterococcus faecalis2
Escherichia coli64
Klebsiella pneumoniae>64

Anticancer Activity

Triazole compounds have also been evaluated for their anticancer properties. In vitro studies indicated that certain derivatives could inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For example, compounds showed IC50_{50} values in the low micromolar range, indicating potent activity against these cell lines .

Cell Line IC50_{50} (µM)
MDA-MB-2315
HepG210

Antioxidant Activity

The antioxidant potential of triazole derivatives has been highlighted in various studies. Compounds were tested using DPPH radical scavenging assays, showing moderate to high antioxidant activity compared to standard antioxidants like Trolox .

The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors. The presence of the triazole ring enhances the compound's ability to form hydrogen bonds and engage in π-stacking interactions, which are crucial for binding to target sites in microorganisms and cancer cells .

Case Studies

Several case studies have documented the synthesis and biological evaluation of triazole derivatives:

  • Synthesis and Evaluation : A study synthesized a series of triazole derivatives and evaluated their antibacterial properties against various strains. The most potent compound exhibited an MIC of 0.008 µg/mL against Streptococcus pneumoniae .
  • Anticancer Screening : Another study focused on the anticancer effects of triazole derivatives on different cancer cell lines, revealing that specific modifications in the structure could significantly enhance activity against breast cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride, and how is its purity validated?

  • Methodology : Synthesis typically involves cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) between azides and alkynes to form the triazole core, followed by functionalization of the azetidine moiety. Key intermediates include hydrazide derivatives, which react with phenacyl bromides or chloroacetone under reflux conditions .
  • Characterization : Purity is confirmed via NMR (¹H/¹³C) for structural elucidation, mass spectrometry (HRMS) for molecular weight validation, and HPLC for quantitative purity assessment (>95%). The dihydrochloride form is identified by chloride ion titration .

Q. How can researchers convert the dihydrochloride salt to its free base, and what solvents are optimal for this process?

  • Methodology : The free base is obtained by treating an aqueous solution of the dihydrochloride with NaOH or KOH (1–2 M), followed by extraction with dichloromethane or chloroform. The organic phase is dried over anhydrous Na₂SO₄ and evaporated under reduced pressure .
  • Note : Solvent choice depends on the compound’s solubility profile; polar aprotic solvents (e.g., DMF) may stabilize intermediates during extraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride
Reactant of Route 2
1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride

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